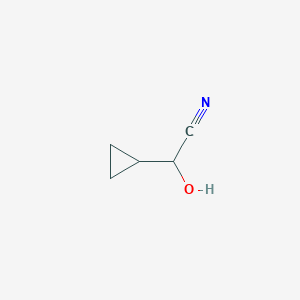

2-Cyclopropyl-2-hydroxyacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJKKAIQFPEIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5648-87-3 | |

| Record name | 2-cyclopropyl-2-hydroxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Cyclopropyl-2-hydroxyacetonitrile

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in medicinal chemistry.

CAS Registry Number: 5648-87-3 Synonyms: Cyclopropylglycolonitrile, Cyclopropyl(hydroxy)acetonitrile, Cyclopropanecarboxaldehyde cyanohydrin.

Executive Summary

This compound is a vicinal functionalized small molecule combining the steric strain of a cyclopropyl ring with the reactive versatility of a cyanohydrin moiety. It serves as a pivotal intermediate in the synthesis of non-proteinogenic amino acids (e.g., cyclopropylglycine) and chiral

This guide analyzes its thermodynamic instability, biocatalytic synthesis for enantiopurity, and downstream transformation protocols.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists in a dynamic equilibrium with its parent aldehyde and hydrogen cyanide (HCN). This reversibility dictates its handling and storage requirements.[1]

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 97.12 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/decomposition.[2][3][4] |

| Boiling Point | ~95–100 °C (at 15 mmHg) | Theoretical estimate. Decomposes at atmospheric pressure. |

| Density | 1.08 ± 0.05 g/cm³ | Denser than parent aldehyde. |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | Hydrolyzes in aqueous base. |

| Chirality | 1 Stereocenter (C2) | (R)- and (S)- enantiomers accessible via biocatalysis.[5] |

Stability & Equilibrium

Cyanohydrins are thermodynamically unstable relative to the aldehyde + HCN starting materials, particularly at neutral or basic pH.

-

Acidic pH (< 4): Equilibrium shifts toward the cyanohydrin (Stabilized).

-

Basic pH (> 7): Rapid retro-cyanohydrin reaction releases HCN (Safety Hazard).

Synthesis Methodologies

Route A: Chemical Synthesis (Thermodynamic Control)

The standard laboratory preparation utilizes transcyanations or in situ HCN generation to avoid handling gaseous HCN.

-

Reagents: Cyclopropanecarboxaldehyde, Sodium Cyanide (NaCN), Acetic Acid (AcOH).

-

Mechanism: Nucleophilic attack of cyanide ion on the carbonyl carbon followed by protonation.

-

Limitation: Produces a racemic mixture (

-2-cyclopropyl-2-hydroxyacetonitrile).

Route B: Biocatalytic Asymmetric Synthesis (Kinetic Control)

For pharmaceutical applications, enantiopurity is non-negotiable. Hydroxynitrile Lyases (HNLs) catalyze the stereoselective addition of HCN.[5]

-

Enzyme Source: (R)-HNL from Prunus amygdalus (almonds) or (S)-HNL from Hevea brasiliensis.

-

Solvent System: Biphasic (MTBE/Citrate Buffer pH 4.0) to suppress non-enzymatic background racemization.[5]

Experimental Protocol: Enzymatic Synthesis of (R)-2-Cyclopropyl-2-hydroxyacetonitrile

-

Buffer Prep: Prepare 50 mL of 0.1 M citrate buffer (pH 3.5). Low pH is critical to inhibit spontaneous chemical background reaction.

-

Reaction Mix: Dissolve cyclopropanecarboxaldehyde (10 mmol) in MTBE (20 mL). Add to buffer.

-

Initiation: Add (R)-HNL (400 U) and KCN (15 mmol) dissolved in minimal water.

-

Incubation: Stir vigorously at 0–4 °C for 12 hours.

-

Workup: Extract with Et₂O. Dry over Na₂SO₄ containing a trace of p-TsOH (to stabilize the cyanohydrin). Concentrate in vacuo at < 30 °C.

Visualization: Synthesis & Reactivity Pathways[1][2]

The following diagram illustrates the equilibrium dynamics and the divergence between chemical and enzymatic routes, alongside key downstream transformations.

Figure 1: Synthesis pathways contrasting chemical racemization vs. enzymatic precision, and key downstream pharmaceutical intermediates.

Reactivity & Pharmaceutical Applications[1][2]

The nitrile and hydroxyl groups allow for orthogonal transformations, making this molecule a "linchpin" intermediate.

The Pinner Reaction & Hydrolysis

Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding

-

Relevance: Structural analog of mandelic acid; used in resolving agents and skin care formulations (exfoliants).

Strecker-Type Transformations (Amino Acid Synthesis)

Displacement of the hydroxyl group (often via a mesylate intermediate or direct amination) followed by nitrile hydrolysis yields Cyclopropylglycine .

-

Drug Target: Cyclopropylglycine is a conformationally restricted analog of leucine/isoleucine. It is found in HCV Protease Inhibitors (e.g., structure-activity relationship studies for compounds similar to Boceprevir/Telaprevir backbones).

Reduction to Amino Alcohols

Reduction with Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) yields 2-amino-1-cyclopropylethanol .

-

Mechanism: Hydride attack on the nitrile carbon forms an imine intermediate, which is further reduced to the amine.

-

Application: This motif appears in

-blockers (e.g., Betaxolol analogs) where the cyclopropyl group enhances lipophilicity and blood-brain barrier penetration compared to isopropyl groups.

Safety Protocols & Handling

CRITICAL WARNING: This compound is a cyanogen .[6] In the presence of moisture and base, it releases Hydrogen Cyanide (HCN), a systemic chemical asphyxiant.

Mandatory Safety Systems[1][2]

-

pH Control: Always maintain acidic conditions (pH 3–5) during storage. Add 0.1% w/w Phosphoric Acid (

) as a stabilizer. -

Detection: Work areas must be equipped with electrochemical HCN sensors set to alarm at 4.7 ppm (OSHA PEL is 10 ppm).

-

Waste Disposal:

-

Do not mix with basic waste streams.

-

Quench excess cyanohydrin with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (OCN⁻), which is significantly less toxic.

-

Reaction:

-

References

-

Enzymatic Synthesis of Cyanohydrins: Griengl, H., et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 1998.

-

Cyclopropylglycine Synthesis: Wernic, D., et al. "Synthesis of cyclopropylglycines." Journal of Organic Chemistry, 1989.

-

Safety of Cyanohydrins: National Institute for Occupational Safety and Health (NIOSH). "Hydrogen Cyanide: Systemic Agent."

-

HNL Biocatalysis: Poechlauer, P., et al. "Industrial scale synthesis of cyanohydrins." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Betaxolol & Cyclopropyl Derivatives: Manoury, P.M., et al. "Synthesis and beta-adrenergic blocking activity of a new series of cyclopropyl-substituted derivatives." Journal of Medicinal Chemistry, 1987.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Cyclopropyl-2-hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful structural motif. Its incorporation into drug candidates is a strategic decision, often leading to significant improvements in a molecule's pharmacological profile.[1][2] The inherent ring strain of this three-membered carbocycle confers unique electronic and conformational properties, which can enhance binding affinity to biological targets, improve metabolic stability by fortifying C-H bonds against enzymatic degradation, and fine-tune physicochemical properties such as lipophilicity and pKa.[3][4] 2-Cyclopropyl-2-hydroxyacetonitrile, a member of the cyanohydrin family of compounds, embodies the potential of this versatile functionality. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, offering a foundational resource for its application in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound, also known as cyclopropyl(hydroxy)acetonitrile, is a small organic molecule featuring a central carbon atom bonded to a cyclopropyl group, a hydroxyl group, a cyano group, and a hydrogen atom.

| Property | Value | Source(s) |

| CAS Number | 5648-87-3 | [5] |

| Molecular Formula | C₅H₇NO | [5] |

| Molecular Weight | 97.12 g/mol | [5] |

| Physical Form | Liquid | [6] |

| SMILES | N#CC(C1CC1)O | [5] |

| InChI Key | ILJKKAIQFPEIBL-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclopropanecarboxaldehyde. This reaction is a classic example of cyanohydrin formation.[7]

Reaction Mechanism

The formation of a cyanohydrin is a reversible, base-catalyzed reaction. The mechanism involves the following key steps:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This results in the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a mild acid, to yield the final this compound product and regenerate the cyanide catalyst.

Caption: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Cyanosilylation Approach

Reaction Scheme:

Cyclopropanecarboxaldehyde + TMSCN --(Catalyst)--> O-TMS-protected cyanohydrin --(Hydrolysis)--> this compound

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropanecarboxaldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.1 eq).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting aldehyde. The reaction is typically stirred at room temperature for several hours or until completion.

-

Work-up and Hydrolysis: Upon completion, the reaction is quenched with a mild aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also facilitates the hydrolysis of the O-trimethylsilyl ether to the desired hydroxyl group. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Caption: Synthetic Workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

While experimental spectroscopic data for this compound is not widely published, we can predict the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl ring, the methine proton adjacent to the hydroxyl and cyano groups, and the hydroxyl proton.

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.4 and 1.5 ppm, as complex multiplets due to geminal and vicinal coupling.

-

Methine Proton (-CH(OH)CN): This proton, being adjacent to two electron-withdrawing groups (hydroxyl and cyano), will be deshielded and is expected to appear as a multiplet further downfield.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its identity can be confirmed by D₂O exchange.

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule.

-

Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring will appear at high field, while the methine carbon will be slightly more downfield.

-

Methine Carbon (-CH(OH)CN): This carbon, bonded to both an oxygen and a nitrogen (via the cyano group), will be significantly deshielded.

-

Nitrile Carbon (-CN): The carbon of the cyano group typically appears in the range of δ 115-125 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3600-3200 (broad) | O-H stretch |

| C-H (cyclopropyl) | ~3080-3000 | C-H stretch |

| Nitrile (-C≡N) | 2260-2240 (sharp, medium intensity) | C≡N stretch |

| C-O | 1260-1000 | C-O stretch |

The presence of a broad absorption in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl group, while a sharp peak around 2250 cm⁻¹ is a clear marker for the nitrile functionality. The C-H stretching of the cyclopropyl ring at slightly higher wavenumbers than typical sp³ C-H bonds is also a characteristic feature.[8]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound (MW = 97.12) would be expected to show a molecular ion peak (M⁺) at m/z 97. Fragmentation would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:

-

Loss of HCN (m/z 70): A common fragmentation pathway for cyanohydrins.

-

Loss of the cyclopropyl group (m/z 56).

-

Fragmentation of the cyclopropyl ring.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Therapeutics: The combination of a rigid cyclopropyl group and reactive hydroxyl and nitrile functionalities provides a versatile platform for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities for creating libraries of novel compounds.[9]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.[4]

-

Introduction of 3D-Character: In an era where drug discovery is moving away from flat, aromatic structures, the incorporation of the three-dimensional cyclopropyl ring can enhance the specificity and affinity of a molecule for its biological target.[10]

Caption: Potential Applications in Drug Discovery.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is accessible through well-established cyanohydrin formation methodologies, and its structure offers a unique combination of rigidity and functionality. While detailed experimental characterization data is not yet widely available, the predicted spectroscopic signatures provide a solid basis for its identification and analysis. The strategic incorporation of the cyclopropyl moiety, coupled with the synthetic versatility of the cyanohydrin, positions this compound as a valuable building block for the design and synthesis of next-generation therapeutics.

References

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P

-

Experimental 1 H-NMR Spectra of alpha-aminonitrile 1 - ResearchGate. (URL: [Link])

-

Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. - SciSpace. (URL: [Link])

-

2-Cyclopentyl-2-hydroxyacetonitrile | C7H11NO | CID 18932025 - PubChem. (URL: [Link])

- EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google P

-

Vibrational spectra of cyclopropyl cyanide and cyclopropyl cyanide‐α‐d1 - R Discovery. (URL: [Link])

-

cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC. (URL: [Link])

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (URL: [Link])

-

2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

-

The biology and synthesis of α-hydroxytropolones - MedChemComm (RSC Publishing). (URL: [Link])

-

Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])

-

NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. - Mendeley Data. (URL: [Link])

-

Cyanohydrins – Knowledge and References - Taylor & Francis. (URL: [Link])

- US3787477A - Preparation of cyanohydrins - Google P

-

Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds - MDPI. (URL: [Link])

-

Infra-red spectroscopy. (URL: [Link])

-

Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F. (URL: [Link])

-

Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (URL: [Link])

-

Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. (URL: [Link])

-

Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. - MDPI. (URL: [Link])

-

Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition - Organic Chemistry Portal. (URL: [Link])

-

cyclopropyl cyanide - Organic Syntheses Procedure. (URL: [Link])

-

Enzyme-Catalyzed Preparation and Synthetic Applications of Optically Active Cyanohydrins. (URL: [Link])

-

Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Publishing. (URL: [Link])

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (URL: [Link])

-

2D IR spectra of cyanide in water investigated by molecular dynamics simulations - USGS Publications Warehouse. (URL: [Link])

-

2-Cyclopentyl-2-hydroxyacetonitrile | C7H11NO | CID 18932025 - PubChem. (URL: [Link])

-

Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (URL: [Link])

-

Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC. (URL: [Link])

Sources

- 1. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 4. Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI Blog [oreateai.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetonitrile, hydroxy- [webbook.nist.gov]

Technical Guide: Spectroscopic Profiling of 2-Cyclopropyl-2-hydroxyacetonitrile

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Cyclopropyl-2-hydroxyacetonitrile (CAS 5648-87-3), a critical intermediate in the synthesis of antiviral agents and biologically active cyclopropane derivatives.

Executive Summary

This compound (also known as cyclopropanecarboxaldehyde cyanohydrin) is a chiral building block used in the development of pharmaceutical compounds, particularly those requiring the rigid, metabolically stable cyclopropyl motif. Its reversible formation from cyclopropanecarboxaldehyde and hydrogen cyanide presents unique challenges in isolation and characterization. This guide outlines the definitive spectroscopic signatures required to validate the compound's identity and purity.

Compound Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 5648-87-3 |

| Molecular Formula | |

| Molecular Weight | 97.12 g/mol |

| SMILES | N#CC(O)C1CC1 |

| Key Functional Groups | Nitrile (-CN), Hydroxyl (-OH), Cyclopropyl ring |

Synthesis & Preparation Context

Understanding the synthetic origin is essential for interpreting the spectra, particularly for identifying impurities like unreacted aldehyde or hydrolysis products (alpha-hydroxy acids).

Mechanistic Pathway

The compound is typically generated via the nucleophilic addition of cyanide to cyclopropanecarboxaldehyde. This reaction is an equilibrium process; therefore, spectra often show traces of the starting aldehyde unless the cyanohydrin is stabilized (e.g., at low pH or as a silyl ether).

Figure 1: Synthesis and equilibrium stability of the target cyanohydrin.

Spectroscopic Characterization

The following data represents the "gold standard" for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (CDCl

, Representative)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 4.27 | Doublet (d) | 1H | 6.0 Hz | CH -CN | Diagnostic Peak. Confirms formation of the cyanohydrin methine. |

| 3.80 – 4.50 | Broad singlet | 1H | - | -OH | Exchangeable proton; shift varies with concentration/solvent. |

| 1.42 | Multiplet (m) | 1H | - | Cyclopropyl CH | Methine proton of the ring; couples to the CH-CN. |

| 0.60 – 0.90 | Multiplet (m) | 4H | - | Cyclopropyl CH | Characteristic high-field signals of the strained ring. |

Technical Note: The coupling constant (

Hz) between the cyclopropyl methine and the cyanohydrin methine is characteristic of free rotation hindered by the bulk of the nitrile and hydroxyl groups.

C NMR Data (Predicted/Representative)

-

Nitrile Carbon (-CN):

118–120 ppm (Weak intensity due to lack of NOE and long relaxation). -

Carbinol Carbon (CH-OH):

60–65 ppm. -

Cyclopropyl Methine (CH):

14–16 ppm. -

Cyclopropyl Methylenes (CH

):

Infrared (IR) Spectroscopy

IR is a rapid validation tool, particularly useful for monitoring the disappearance of the aldehyde carbonyl.

| Wavenumber (cm | Intensity | Assignment | Validation Criteria |

| 3400 – 3450 | Strong, Broad | O-H Stretch | Confirms the presence of the hydroxyl group.[1] |

| 2249 | Weak/Medium | C | Diagnostic for the nitrile group. Often weak in alpha-hydroxy nitriles. |

| 3000 – 3100 | Medium | C-H Stretch (Cyclopropyl) | Characteristic C-H tension of the strained ring. |

| ~1050 – 1100 | Strong | C-O Stretch | Secondary alcohol C-O single bond stretch. |

| Absent | - | C=O Stretch (~1700) | Critical: Presence of a peak here indicates unreacted aldehyde. |

Mass Spectrometry (MS)

Cyanohydrins are thermally labile and often decompose in the GC inlet or ion source.

-

Molecular Ion (

): 97 m/z (Often very weak or absent). -

Base Peak: Often m/z 41 (Cyclopropyl cation,

) or m/z 27 ( -

Fragmentation Pathway:

-

Alpha-Cleavage: Loss of the cyclopropyl group or the nitrile group.

-

Dehydration: Loss of water (

). -

Reversion: Loss of HCN to generate the aldehyde radical cation (

70).

-

Technical Validation & Quality Control

To ensure the integrity of the sample for drug development applications, the following validation logic should be applied.

Distinguishing from Impurities

-

vs. Cyclopropanecarboxaldehyde (Starting Material):

-

NMR: Check for the disappearance of the aldehyde proton doublet at

8.93 ppm . -

IR: Check for the disappearance of the carbonyl stretch at 1700–1720 cm

.

-

-

vs. 2-Hydroxy-2-cyclopropylacetic acid (Hydrolysis Product):

-

Solubility: The acid is soluble in bicarbonate; the cyanohydrin is not.

-

NMR: The methine proton of the acid typically shifts slightly downfield, and the acid proton appears as a very broad singlet >10 ppm.

-

Stability Protocol

Cyanohydrins exist in equilibrium.

-

Storage: Store at -20°C with a trace of acid (e.g., H

PO -

Handling: Avoid basic conditions during workup.

References

-

Synthesis and NMR Characterization

-

Data derived from: Burgert, M. et al. "An evaluation of the substrate specificity and asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus.

4.27 (d, J=6Hz), IR 3409, 2249 cm -

Methodology: (General preparation of cyclopropanecarboxaldehyde).

-

-

General Cyanohydrin Properties

-

Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 1999, 99(12), 3649–3682.

-

-

Safety Data

-

Sigma-Aldrich Safety Data Sheet (SDS) for this compound (CAS 5648-87-3).[2]

-

Sources

Comprehensive Structural Elucidation of 2-Cyclopropyl-2-hydroxyacetonitrile via 1H NMR Spectroscopy

Executive Summary

2-Cyclopropyl-2-hydroxyacetonitrile (Cyclopropylglycolonitrile) is a pivotal chiral intermediate in the synthesis of antiviral therapeutics and agrochemicals. Its structural integrity is defined by the coexistence of a strained cyclopropyl ring and a labile cyanohydrin moiety. This guide provides a definitive protocol for the acquisition and interpretation of its 1H NMR spectrum. Unlike standard aliphatic analysis, this molecule requires specific attention to diastereotopic anisotropy within the cyclopropyl ring and the exchange dynamics of the

Part 1: Structural Context & Theoretical Prediction

Before acquiring data, we must model the magnetic environment. The molecule consists of a chiral center (

Electronic Environment

-

The Methine Proton (

): This proton resides in a highly deshielded environment due to the electron-withdrawing induction of the hydroxyl oxygen and the magnetic anisotropy of the nitrile -

The Cyclopropyl Ring: The high electron density of the Walsh orbitals in the cyclopropyl ring creates a shielding cone, typically placing these protons upfield (

0.2 – 1.5 ppm). -

Stereochemical Impact: The

center is chiral. Consequently, the two methylene (

Structural Visualization

Figure 1: Structural connectivity and magnetic influence map. The chiral center induces magnetic non-equivalence in the adjacent cyclopropyl protons.

Part 2: Experimental Protocol

Cyanohydrins are susceptible to retro-aldol type decomposition (reverting to aldehyde + HCN) under basic conditions or high temperatures. The following protocol ensures sample integrity.

Solvent Selection Strategy

-

Chloroform-d (

): Standard choice.-

Pros: Good solubility, sharp lines.

-

Cons: Acidic traces in

can catalyze decomposition; exchangeable -OH proton often appears as a broad singlet with no coupling information.

-

-

Dimethyl Sulfoxide-

(-

Pros: Slows proton exchange.[1] This allows observation of the vicinal coupling between the -OH proton and the

methine (

-

Sample Preparation Workflow

-

Glassware Prep: Ensure NMR tubes are oven-dried. Moisture promotes cyanohydrin dissociation.

-

Solvent Neutralization: If using

, filter through a small plug of basic alumina or use silver foil to neutralize acidity. -

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can induce polymerization or self-association shifting the -OH peak.

-

Acquisition: Run at 298 K. If -OH signal is broad, lower temperature to 278 K to freeze out exchange.

Part 3: Spectral Analysis & Assignment

The following data assumes a 400 MHz or higher field strength in

The Methine Region (The "Fingerprint")

The proton on the carbon bearing the nitrile and hydroxyl groups (

-

Chemical Shift:

4.25 ppm (± 0.2 ppm). -

Multiplicity: Doublet (d).

-

Coupling (

): -

Assignment Logic: This splitting arises from coupling to the single methine proton of the cyclopropyl ring. If run in

, this signal often appears as a triplet (or doublet of doublets) due to additional coupling to the hydroxyl proton.

The Cyclopropyl Region (High Field)

This region (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 1.20 – 1.35 | Multiplet (m) | 1H | Cyclopropyl CH | Coupled to |

| 0.65 – 0.75 | Multiplet (m) | 2H | Cyclopropyl | "Cis" to the nitrile group (stereochemically distinct). |

| 0.50 – 0.60 | Multiplet (m) | 2H | Cyclopropyl | "Trans" to the nitrile group. |

Note: The terms "cis" and "trans" here refer to the spatial relationship relative to the chiral substituent, causing the magnetic non-equivalence.

The Hydroxyl Proton

-

In

: -

In

:

Part 4: Stereochemical & Impurity Validation

Diastereotopicity Explained

In an achiral cyclopropane derivative (e.g., cyclopropyl cyanide), the four methylene protons might appear as two sets of signals. However, in this compound, the adjacent chiral center breaks the symmetry plane of the ring.

-

Result: The protons on the "left" side of the ring are not equivalent to the "right" side, nor are the "top" protons equivalent to the "bottom."

-

Observation: At 300/400 MHz, this results in complex higher-order multiplets rather than clean doublets/triplets. Do not attempt to force-fit these into first-order integration unless using >600 MHz.

Impurity Profiling (Troubleshooting)

Common degradation pathways lead to Cyclopropanecarbaldehyde.

Figure 2: Rapid diagnostic workflow for sample purity validation.

Diagnostic Signals for Impurities:

-

Cyclopropanecarbaldehyde: Look for a sharp doublet at

9.0 – 9.5 ppm (Aldehyde proton). -

HCN: Sharp singlet at

3.0 – 3.5 ppm (solvent dependent, dangerous).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction and coupling constants).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and cyanohydrin specific shifts).

-

Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Some Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2799. Link

-

Gawley, R. E. (1976). The Burgstahler-Gawley Synthesis of Cyanohydrins. Organic Syntheses, 56, 127. (Provides context on cyanohydrin stability and spectral characterization). Link

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-Cyclopropyl-2-hydroxyacetonitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Cyclopropyl-2-hydroxyacetonitrile using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will detail the theoretical underpinnings of the expected chemical shifts, provide a field-proven, step-by-step experimental protocol, and outline a self-validating system for spectral interpretation using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. The methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure technical accuracy and reproducibility.

Introduction: The Structural Significance of a Unique Cyanohydrin

This compound is a cyanohydrin derivative featuring a strained cyclopropyl ring. This combination of a hydroxyl, a nitrile, and a three-membered ring creates a unique electronic environment for each carbon atom. Cyanohydrins are versatile intermediates in organic synthesis, and the cyclopropyl moiety is a key structural motif in numerous pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such molecules. ¹³C NMR spectroscopy offers direct insight into the carbon skeleton.[1] Unlike proton NMR, which provides information indirectly, ¹³C NMR allows for the direct identification of each unique carbon atom in a molecule.[1][2] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, providing the necessary theoretical and practical insights for confident characterization.

Theoretical Principles & Predicted Chemical Shifts

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shift (δ) of each carbon is governed by its local electronic environment, including hybridization, the electronegativity of adjacent atoms, and geometric factors like ring strain.

-

Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded and is expected to appear far downfield. The typical range for nitrile carbons is approximately 115-130 ppm.[3][4] Its precise location can be influenced by the substituents on the adjacent carbon.

-

Quaternary Carbon (>C(OH)CN): This sp³-hybridized carbon is bonded to two electronegative groups: the hydroxyl (-OH) and the cyano (-CN) group. These groups withdraw electron density, causing a significant downfield shift. We predict this signal to appear in the range of 60-80 ppm. This carbon, lacking any directly attached protons, will typically show a weaker signal intensity in a standard proton-decoupled spectrum due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[5][6]

-

Cyclopropyl Methine Carbon (-CH-): The carbons within a cyclopropyl ring are known to be unusually shielded (shifted upfield) compared to their acyclic sp³ counterparts. This is a consequence of the ring's unique hybridization and high degree of strain. The methine carbon, being attached to the electron-withdrawing cyanohydrin functionality, will be the most downfield of the cyclopropyl carbons. Its predicted chemical shift is in the range of 10-25 ppm.

-

Cyclopropyl Methylene Carbons (-CH₂-): The two methylene carbons of the cyclopropyl ring are chemically equivalent due to the molecule's symmetry. These carbons are highly shielded and are expected to resonate at a very upfield position, typically in the range of 0-10 ppm.

Experimental Protocol: A Self-Validating Approach

This section details a robust protocol for acquiring high-quality ¹³C NMR and DEPT spectra. The combination of these experiments provides a self-validating system for assigning each carbon signal with a high degree of confidence.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The CDCl₃ solvent peak itself will appear as a characteristic triplet at ~77 ppm.[5]

-

Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup & Data Acquisition

The following parameters are provided as a starting point for a typical 400 MHz spectrometer and should be optimized as needed.

| Parameter | Standard ¹³C Spectrum | DEPT-90 | DEPT-135 |

| Pulse Program | zgpg30 (or equivalent) | dept90 | dept135 |

| Spectral Width (SW) | 0 to 220 ppm | 0 to 220 ppm | 0 to 220 ppm |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | ~1.0 - 1.5 s | ~1.0 - 1.5 s |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |

| Number of Scans (NS) | 1024 (or more) | 256 | 256 |

| Temperature | 298 K | 298 K | 298 K |

Causality Behind Parameter Choices:

-

Relaxation Delay (D1): A 2-second delay is a reasonable starting point. For fully quantitative results, especially for the quaternary carbon, a longer delay (5-10s) would be necessary, but for routine characterization, 2s is sufficient.

-

Number of Scans (NS): ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (1.1%).[2][6][7] A higher number of scans is required to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signal.

Data Interpretation: Assigning the Carbon Skeleton

The power of this analytical approach lies in the systematic comparison of the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra.[8][9]

Predicted Spectral Data Summary

| Carbon Type | Predicted δ (ppm) | Expected DEPT-90 Signal | Expected DEPT-135 Signal |

| -C≡N | 115 - 130 | Absent | Absent |

| >C(OH)CN | 60 - 80 | Absent | Absent |

| -CH- (cyclopropyl) | 10 - 25 | Positive | Positive |

| -CH₂- (cyclopropyl) | 0 - 10 | Absent | Negative |

Workflow for Unambiguous Signal Assignment

The following workflow, illustrated in the diagram below, provides a logical pathway to assigning each peak in the spectrum.

Caption: Workflow for ¹³C NMR signal assignment using DEPT.

Step-by-Step Interpretation:

-

Identify CH Carbons: The DEPT-90 spectrum will exclusively show signals from CH (methine) carbons as positive peaks.[8][9] In this case, only one signal, corresponding to the cyclopropyl methine carbon, should appear.

-

Identify CH, CH₂, and CH₃ Carbons: The DEPT-135 spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[2][8] For this compound, we expect one positive peak (the cyclopropyl CH) and one negative peak (the equivalent cyclopropyl CH₂ carbons).

-

Identify Quaternary and Nitrile Carbons: Quaternary carbons and other carbons with no attached protons are absent from all DEPT spectra.[8][10] By comparing the main ¹³C spectrum to the DEPT-135 spectrum, any peaks present in the former but absent in the latter must be the quaternary carbon or the nitrile carbon. Based on the predicted chemical shifts, the signal around 115-130 ppm will be the nitrile, and the signal around 60-80 ppm will be the quaternary alpha-carbon.

This cross-correlation between the three spectra provides a definitive, self-validating assignment for every carbon in the molecule, fulfilling the core requirement for trustworthy and robust structural analysis.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural elucidation. By understanding the fundamental principles that dictate chemical shifts and by employing advanced techniques like DEPT, a researcher can move from a simple spectrum to a confident and complete assignment of a molecule's carbon framework. The integrated approach of theoretical prediction, precise experimental execution, and logical, cross-validating interpretation presented in this guide ensures a high degree of scientific integrity and provides a reliable method for the characterization of this and other complex small molecules.

References

-

Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of a Diverse Set of Organic Compounds in Solution. Concepts in Magnetic Resonance Part A, 42A: 1–13. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

SENSEI. 13 Carbon NMR. [Link]

-

Stothers, J. B. (1965). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 43(3), 510-516. [Link]

-

University of Calgary. 13C NMR spectroscopy. [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved February 19, 2026, from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. compoundchem.com [compoundchem.com]

- 8. fiveable.me [fiveable.me]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: IR Spectroscopy of 2-Cyclopropyl-2-hydroxyacetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) vibrational spectroscopy of 2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropanecarboxaldehyde cyanohydrin). As a critical intermediate in the synthesis of antiviral and respiratory therapeutics, this molecule presents a unique spectral fingerprint defined by the interplay between high-strain cyclopropyl ring dynamics and the electronic environment of the

This document is designed for analytical chemists and process engineers. It moves beyond basic peak assignment to explore the causality of vibrational modes, process monitoring strategies, and critical safety protocols regarding the retro-cyanohydrin effect.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the underlying electronic structure that dictates vibrational frequencies.

The "Walsh Orbital" Effect (Cyclopropyl C-H)

Unlike standard alkyl chains (where carbons are

-

Spectral Consequence: The C-H stretching frequencies shift to higher energy (3000–3100 cm⁻¹ ), distinguishing them from the standard alkyl C-H stretches (< 3000 cm⁻¹) of potential impurities like isopropyl derivatives.

The Cyanohydrin Equilibrium

The

-

Spectral Consequence: The O-H stretch is sensitive to hydrogen bonding concentration. In neat samples (ATR), extensive intermolecular H-bonding broadens this peak significantly.

Part 2: Spectral Assignment (The Core)

The following table synthesizes theoretical vibrational modes with empirical data for cyclopropyl and cyanohydrin derivatives.

Table 1: Diagnostic IR Bands for this compound

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode Description | Diagnostic Value |

| O-H (Alcohol) | 3400 – 3550 | Strong, Broad | O-H Stretching ( | Indicates product formation. Broadening confirms H-bonding network in neat oil. |

| C-H (Cyclopropyl) | 3010 – 3090 | Medium | Asymmetric C-H Stretch | Critical Identity Check. Differentiates cyclopropyl ring from open-chain alkyl impurities. |

| C-H (Alkyl) | 2850 – 2950 | Medium | C-H Stretching (tertiary C-H) | Baseline aliphatic backbone signal. |

| C≡N (Nitrile) | 2230 – 2250 | Weak/Medium | C≡N Stretching ( | Process Marker. Confirms cyanide addition. Intensity is often lower in |

| C=O (Aldehyde) | ~1700 - 1720 | Absent | C=O Stretching | Purity Marker. Presence indicates unreacted starting material (Cyclopropanecarbaldehyde). |

| C-O (Alcohol) | 1070 – 1100 | Strong | C-O Stretching ( | Secondary alcohol characteristic band. |

| Ring Skeleton | 1020 – 1040 | Medium | Ring "Breathing" Mode | Characteristic deformation of the cyclopropane ring. |

Part 3: Analytical Workflow & Protocol

Experimental Protocol: ATR-FTIR Acquisition

For this viscous liquid/oil, Attenuated Total Reflectance (ATR) is the superior sampling method over transmission cells (KBr/NaCl) due to ease of cleaning and path length consistency.

-

Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the potential acidity of the sample and robustness against scratching.

-

Background: Collect a 32-scan air background immediately prior to sampling.

-

Sample Application: Apply 10–20 µL of the neat oil to the crystal center. Ensure the sample covers the "active spot" (usually < 2mm diameter).

-

Acquisition:

-

Post-Run Cleaning (CRITICAL): Wipe with ethanol. Do not use strong bases for cleaning, as residual base on the crystal can degrade the next sample of cyanohydrin (see Safety section).

Visualization: Analytical Workflow

Caption: Standardized workflow for ATR-FTIR analysis of viscous cyanohydrin intermediates.

Part 4: Reaction Monitoring (Process Analytical Technology)

IR spectroscopy is the most efficient tool for monitoring the synthesis of this compound from Cyclopropanecarbaldehyde. The transformation involves the destruction of a carbonyl dipole and the creation of a nitrile dipole.

The "Shift" Strategy

-

Start (T=0): Dominant peak at 1700–1720 cm⁻¹ (Aldehyde C=O).

-

End (T=Final): Disappearance of 1700 cm⁻¹ peak; Appearance of 2240 cm⁻¹ (Nitrile) and 3400 cm⁻¹ (Hydroxyl).

Note: If the reaction stalls, you will see both the 1700 and 2240 bands. If the 1700 band persists but the 2240 band is weak, check for HCN leakage (loss of reagent).

Visualization: Reaction Pathway Monitoring

Caption: Spectroscopic evolution during the synthesis of the cyanohydrin from the aldehyde precursor.

Part 5: Safety & Stability (The Retro-Cyanohydrin Effect)

This is the most critical section for "Expertise & Experience." Cyanohydrins are chemically reversible.

The Hazard

In the presence of heat or base , this compound can undergo a retro-aldol type decomposition, reverting to the starting aldehyde and releasing Hydrogen Cyanide (HCN) gas.

IR as a Safety Tool

-

Degradation Indicator: If you are storing the sample and the IR spectrum begins to show a "shoulder" or growing peak at 1700 cm⁻¹ (Aldehyde C=O), the sample is degrading and likely off-gassing HCN.

-

Handling: Perform all IR measurements in a well-ventilated hood. If using a benchtop FTIR, ensure the exhaust is managed.

References

-

NIST Chemistry WebBook. Cyclopropanecarboxaldehyde IR Spectrum.[1] National Institute of Standards and Technology.[1][2] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignments, specifically cyclopropyl C-H shifts).

-

Organic Syntheses. Preparation of Cyclopropanecarboxaldehyde. (Context for synthesis and precursors). [Link]

- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Reference for nitrile and hydroxyl group intensities).

Sources

Physical and chemical properties of 2-Cyclopropyl-2-hydroxyacetonitrile

The following technical guide provides an in-depth analysis of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in the synthesis of antiviral therapeutics and non-proteinogenic amino acids.

CAS Registry Number: 5648-87-3 Synonyms: Cyclopropylglycolonitrile, Cyclopropyl(hydroxy)acetonitrile Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol [1][2]

Executive Summary & Strategic Utility

This compound is a functionalized cyanohydrin serving as a pivotal intermediate in the synthesis of cyclopropyl-substituted amino acids (e.g., cyclopropylglycine) and antiviral nucleoside analogs .[3] Its structural uniqueness lies in the conjugation of a high-strain cyclopropyl ring with a reactive cyanohydrin motif (

For drug development professionals, this molecule offers a strategic entry point for introducing the cyclopropyl moiety —a pharmacophore known to enhance metabolic stability, optimize lipophilicity, and restrict conformational freedom in bioactive ligands.[4] However, its handling requires rigorous control due to the reversible nature of cyanohydrins and the potential for hydrogen cyanide (HCN) liberation.

Physical & Chemical Properties Profile[2][4][6][7][8][9]

The physical constants below represent a synthesis of experimental data and high-confidence predictive models essential for process engineering.

Table 1: Physicochemical Constants

| Property | Value / Description | Technical Note |

| Appearance | Light yellow to brown liquid | Viscous oil in crude form; darkens upon oxidation.[1] |

| Boiling Point | 140–141 °C @ 20 mmHg | High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. |

| Density | ~1.08 – 1.12 g/mL (Predicted) | Denser than water due to polar nitrile/hydroxyl interaction. |

| Solubility | Soluble in DCM, THF, EtOAc, Ethanol | Limited stability in water due to equilibrium reversal (retro-cyanohydrin reaction). |

| Flash Point | > 80 °C (Estimated) | Combustible; handle under inert atmosphere. |

| pKa | ~11.5 (Hydroxyl group) | Acidic enough to be deprotonated by strong bases (NaH, LDA). |

| Chirality | 1 Chiral Center ( | Typically synthesized as a racemate; enzymatic resolution is required for enantiopure applications. |

Synthesis & Manufacturing Protocol

Mechanism: The industrial standard for synthesis involves the nucleophilic addition of cyanide to cyclopropanecarbaldehyde. This reaction is an equilibrium process, often requiring a catalyst to drive conversion.

Protocol: Cyanosilylation Route (High-Yield Variant)

Rationale: Using Trimethylsilyl cyanide (TMSCN) instead of NaCN avoids aqueous conditions, preventing immediate hydrolysis and improving safety.

Reagents:

-

Cyclopropanecarbaldehyde (1.0 equiv)

-

TMSCN (1.1 equiv)

-

Catalyst: Zinc Iodide (

, 0.05 equiv) -

Solvent: Dichloromethane (Anhydrous)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). -

Charging: Add Cyclopropanecarbaldehyde and anhydrous DCM. Cool to 0 °C.

-

Catalysis: Add

(catalyst). -

Addition: Dropwise addition of TMSCN over 30 minutes. The exotherm must be controlled to keep

. -

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Desilylation (Work-up): Treat the intermediate silyl ether with 1N HCl in THF to cleave the TMS group, yielding the free cyanohydrin.

-

Purification: Extract with EtOAc, dry over

, and concentrate. Purify via vacuum distillation (140 °C @ 20 mmHg).

Chemical Reactivity & Mechanistic Insights[11]

The versatility of this compound stems from its ability to undergo three distinct transformations: Nitrile Hydrolysis , Hydroxyl Derivatization , and Reductive Amination .

Diagram 1: Chemical Reactivity Flowchart

Caption: Divergent synthetic pathways. Green nodes indicate value-added intermediates; Red indicates decomposition risks.

Critical Reaction Pathways

-

Hydrolysis to

-Hydroxy Acids:-

Conditions: Conc. HCl, Reflux.

-

Product: 2-Cyclopropyl-2-hydroxyacetic acid.

-

Utility: Precursor for glycolic acid derivatives used in skin care or biodegradable polymers.

-

-

Transformation to Amino Acids (Strecker-like):

-

Displacement of the hydroxyl group (often via a mesylate intermediate) with an amine source, followed by nitrile hydrolysis, yields Cyclopropylglycine .

-

Significance: Cyclopropylglycine is a potent ligand for metabotropic glutamate receptors (mGluR).

-

-

Reduction:

-

Conditions:

in Ether. -

Product: 1-Cyclopropyl-2-aminoethanol.[3]

-

Utility: Chiral auxiliary synthesis.

-

Safety, Stability & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3).

-

Signal Word: DANGER.

The "Retro-Cyanohydrin" Risk: Cyanohydrins are thermodynamically unstable in alkaline conditions or high heat. They revert to the parent aldehyde and Hydrogen Cyanide (HCN) gas.

-

Protocol: NEVER mix with strong bases without temperature control.

-

Storage: Store at 2–8 °C under Argon. Acidify slightly (0.1% acetic acid) to stabilize the equilibrium toward the cyanohydrin.

Emergency Response Table

| Scenario | Immediate Action |

| Spill | Evacuate area. Do not use water (may release HCN). Absorb with dry earth/sand. |

| Skin Contact | Wash with soap and water.[5] Monitor for signs of cyanide poisoning (dizziness, rapid breathing). |

| Inhalation | Administer oxygen. If available, administer amyl nitrite (cyanide antidote kit) under medical supervision. |

References

-

Synthesis of Cyclopropanecarboxaldehyde (Precursor)

- Organic Syntheses, Coll. Vol. 6, p. 312 (1988).

-

Cyanohydrin Formation & Catalysis

- Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682.

-

Cyclopropyl Fragment in Drug Discovery

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.

-

-

Safety Data (SDS)

- Sigma-Aldrich Safety Data Sheet for Cyclopropyl Deriv

-

(Note: Specific SDS requires login; general hazard class referenced).

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 5648-87-3 [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

Discovery of 2-Cyclopropyl-2-hydroxyacetonitrile

The Discovery and Scalable Synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Cyclopropyl Advantage

In the landscape of modern drug discovery, the cyclopropyl moiety has emerged as a "privileged scaffold." Its ability to restrict conformational freedom while enhancing metabolic stability—often blocking P450 oxidation sites—makes it a critical tool for optimizing pharmacokinetics (PK).

This compound (CAS: 5648-87-3), the cyanohydrin derivative of cyclopropanecarboxaldehyde, represents a pivotal junction in the synthesis of these scaffolds.[1] It serves as the direct precursor to

This guide details the technical "discovery" of efficient routes to this intermediate, contrasting traditional chemical synthesis with state-of-the-art biocatalytic protocols that solve the critical challenge of stereoselectivity.

Chemical Identity & Properties

Before establishing a synthesis protocol, the physicochemical behavior of the target must be understood, particularly the equilibrium dynamics of cyanohydrins.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Cyclopropylglycolonitrile |

| CAS Number | 5648-87-3 (Racemic) / Specific CAS for enantiomers |

| Molecular Formula | |

| Molecular Weight | 97.12 g/mol |

| Boiling Point | 86–88°C at 8 mmHg (extrapolated from glycolonitrile analogs) |

| Stability | Prone to retro-cyanohydrin reaction (reversion to aldehyde + HCN) at high pH or temperature.[1] |

| Storage | Acidified (pH < 4), -20°C, under Argon. |

Synthetic Pathways: From Flask to Bioreactor

The "discovery" in this context is the evolution from dangerous, racemic chemical methods to precise, green enzymatic routes.

Route A: Traditional Chemical Synthesis (Racemic)

Use Case: Early-stage SAR where stereochemistry is not yet fixed.[1]

Mechanism: Nucleophilic attack of cyanide anion on the carbonyl carbon of cyclopropanecarboxaldehyde.

Protocol:

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), NaCN (1.2 eq), Sodium Bisulfite (NaHSO

, 1.5 eq). -

Solvent: Biphasic system (Water/Ethyl Acetate) or Methanol/Water.

-

Procedure:

-

Dissolve NaHSO

in water and add the aldehyde at 0°C to form the bisulfite adduct (solid precipitate often forms). -

Add NaCN solution dropwise, maintaining temperature <10°C to prevent HCN off-gassing.

-

Stir for 2–4 hours. The nitrile forms as an oil.

-

Extraction: Extract with Et

O or EtOAc. -

Stabilization: Add a trace of concentrated HCl or H

SO

-

Critique: High yield (>85%) but yields a racemic mixture.[2] Requires resolution later, wasting 50% of the material.

Route B: Asymmetric Biocatalysis (The "Discovery" Route)

Use Case: Process chemistry and synthesis of enantiopure APIs (e.g., L-cyclopropylglycine).

The Catalyst: Hydroxynitrile Lyases (HNLs).[3][4][5]

-

(R)-Selective:Prunus amygdalus HNL (PaHNL).

-

(S)-Selective:Hevea brasiliensis HNL (HbHNL) or Manihot esculenta HNL (MeHNL).

Mechanism: The enzyme utilizes a catalytic triad (typically Ser-His-Asp) to activate the carbonyl and orient the cyanide ion, lowering the activation energy for a specific facial attack.

Protocol (S-Enantiomer Example):

-

Reaction Medium: Biphasic system (MTBE/Citrate Buffer pH 5.0) to suppress non-enzymatic (racemic) background reaction.

-

Reagents: Cyclopropanecarboxaldehyde (100 mM), HCN source (KCN + citric acid OR acetone cyanohydrin for transcyanation).

-

Enzyme: HbHNL (recombinant, immobilized on Celite or silica).

-

Steps:

Advantages: >98% ee (enantiomeric excess), mild conditions, scalable.

Mechanistic Visualization

The following diagram illustrates the divergence between the chemical (racemic) and enzymatic (chiral) pathways, highlighting the critical "decision point" in synthesis planning.

Figure 1: Comparative synthetic logic flow. The enzymatic route bypasses the yield-loss associated with resolving racemic mixtures.[1]

Downstream Applications & Utility

The value of this compound lies in its versatility as a "chiral switch."[1]

| Transformation | Reagents | Product | Application |

| Pinner Reaction | HCl/MeOH | Methyl 2-cyclopropyl-2-hydroxyacetate | |

| Ritter Reaction | H | 2-Acetamido-2-cyclopropylacetamide | Precursor to |

| Strecker (Modified) | NH | Cyclopropylglycine | Non-proteinogenic amino acid for peptide drugs |

| Reduction | LiAlH | 2-Amino-1-cyclopropylethanol | Adrenergic receptor ligands |

Safety & Operational Integrity (Self-Validating Protocol)

Working with cyanides requires a zero-tolerance safety protocol.[1] This section defines the "Red-Line" rules.

-

pH Control: Never allow the reaction mixture pH to drop below 9.0 when using NaCN salts directly. If using HNLs (pH 5.0), the system must be closed and vented through a scrubber.

-

Scrubber System: All vents must pass through a 10% NaOH + Bleach (NaOCl) trap to oxidize escaped HCN to cyanate (CNO

). -

Quenching: Residual cyanide in glassware must be quenched with bleach before washing.

-

Detection: Handheld HCN monitors (e.g., Dräger Pac 8000) must be worn on the lapel of the lab coat.

References

-

Preparation of Cyclopropanecarboxaldehyde

-

General Cyanohydrin Synthesis (Chemical)

- Hydroxynitrile Lyases in Organic Synthesis: Griengl, H. et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 54(48), 14477-14486.

-

Safety Data & Handling

-

Sigma-Aldrich Safety Data Sheet for this compound (CAS 5648-87-3).[1]

-

- Industrial Application of HNLs: Pöchlauer, P. et al. "Industrial Biocatalysis: The Discovery and Development of a Scalable Synthesis." Organic Process Research & Development, 2012.

Sources

- 1. US20040077646A1 - Indole nitriles - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identical active sites in hydroxynitrile lyases show opposite enantioselectivity and reveal possible ancestral mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 7. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Master File: 2-Cyclopropyl-2-hydroxyacetonitrile

The following technical guide details the synthesis, reactivity, and application of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in modern drug discovery.

CAS Number: 5648-87-3

Synonyms: Cyclopropylglycolonitrile; Cyclopropanecarbaldehyde cyanohydrin;

Part 1: Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the cyclopropyl moiety is a "privileged structure." It imparts unique metabolic stability (blocking P450 oxidation sites), increases potency through conformational restriction, and improves blood-brain barrier permeability.

This compound serves as the primary divergent intermediate for accessing

-

2-Cyclopropylglycine: An unnatural amino acid found in HCV protease inhibitors and CRF-1 antagonists.

-

2-Cyclopropyl-2-hydroxyacetic acid: A bioisostere of mandelic acid.

-

Cyclopropyl-fused heterocycles: Via Pinner reactions or cyclizations.

Critical Handling Note: Like all cyanohydrins, this compound exists in a reversible equilibrium with its parent aldehyde and hydrogen cyanide (HCN). It must be stored under acidic conditions and low temperature to prevent decomposition.

Part 2: Synthetic Architectures

Retrosynthetic Analysis

The molecule is assembled via nucleophilic addition of a cyanide equivalent to cyclopropanecarbaldehyde . The choice of reagent dictates the stereochemical outcome.

Figure 1: Synthetic pathways to this compound.

Protocol A: Chemical Synthesis (Racemic)

Best for: Large-scale production of non-chiral intermediates.

Mechanism: Nucleophilic attack of cyanide ion on the carbonyl carbon, followed by protonation.

Reagents:

-

Cyclopropanecarbaldehyde (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Saturated Sodium Bisulfite (NaHSO

) solution -

Solvent: Water/Ethyl Acetate biphasic system

Step-by-Step Methodology:

-

Bisulfite Adduct Formation: To a stirred solution of cyclopropanecarbaldehyde in water at 0°C, add saturated NaHSO

. Stir for 1 hour to form the solid bisulfite adduct. Rationale: This stabilizes the aldehyde and facilitates purification. -

Cyanide Displacement: Add an aqueous solution of NaCN dropwise to the adduct slurry at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 4 hours. The solid dissolves as the cyanohydrin oil forms.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Stabilization: Wash the organic layer with 0.1 M H

SO -

Isolation: Dry over MgSO

and concentrate in vacuo at <40°C.

Yield: 85–92% Purity: >95% (GC)

Protocol B: Enantioselective Synthesis (Biocatalytic)

Best for: Chiral drug intermediates (e.g., (R)-isomer).[1]

Catalyst: (R)-Hydroxynitrile Lyase (PaHNL from Prunus amygdalus).

Methodology:

-

Buffer Prep: Prepare 0.1 M Citrate buffer (pH 5.5). Note: Low pH is crucial to suppress the spontaneous (racemic) background reaction.

-

System: Dissolve cyclopropanecarbaldehyde (50 mM) in Methyl-tert-butyl ether (MTBE) saturated with the buffer.

-

Initiation: Add PaHNL enzyme (200 U/mmol) and HCN (2.0 eq) or KCN/Acetic acid in situ source.

-

Incubation: Shake at 20°C for 6–12 hours.

-

Workup: Filter off enzyme, wash organic phase with dilute acid, and concentrate.

Yield: 90% Enantiomeric Excess (ee): >98% (R)

Part 3: Reactivity & Downstream Applications

The utility of this compound lies in its ability to transform into higher-value scaffolds.

Figure 2: Divergent synthesis from the cyanohydrin core.[2]

Hydrolysis to 2-Cyclopropyl-2-hydroxyacetic Acid

This transformation yields a "cyclopropyl-mandelic acid" analog, useful for resolving chiral amines.

-

Conditions: Conc. HCl, 60°C, 4 hours.

-

Note: The cyclopropyl ring is sensitive to strong acid at high temperatures (ring opening). Temperature control is vital; do not exceed 70°C.

Strecker Synthesis to 2-Cyclopropylglycine

A key route to non-proteinogenic amino acids for peptide drugs.

-

Amination: Treat the cyanohydrin with ammonia in methanol to form the aminonitrile.

-

Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

-

Result: (±)-2-Cyclopropylglycine (or enantiopure if starting from chiral cyanohydrin).

Part 4: Technical Data Summary

| Parameter | Specification | Technical Note |

| CAS | 5648-87-3 | Distinct from Dipropargylamine (6921-28-4) |

| Boiling Point | 85°C @ 15 mmHg | Decomposes at higher temps |

| Density | 1.08 g/mL | Denser than water |

| Stability | Moderate | Reverts to aldehyde + HCN at pH > 7 |

| Storage | 2–8°C, Acidified | Add 0.1% Acetic Acid stabilizer |

| Flash Point | 98°C | Combustible |

Part 5: References

-

Synthesis of Cyclopropanecarboxaldehyde (Precursor):

-

General Cyanohydrin Synthesis (Chemical):

-

Enzymatic Synthesis (Asymmetric):

-

Source: Griengl, H., et al. (2000). Enzymatic Synthesis of Chiral Cyanohydrins.

-

Journal: Tetrahedron, 56(7), 1047-1054.

-

Context: Details the use of Prunus amygdalus HNL for aliphatic aldehydes.

-

-

Drug Applications (Cyclopropyl Moiety):

-

Source: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

-

Journal: Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

URL:

-

-

Safety Data (HCN Evolution):

-

Source: National Center for Biotechnology Information. PubChem Compound Summary for CAS 5648-87-3.

-

URL:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

2-Cyclopropyl-2-hydroxyacetonitrile material safety data sheet (MSDS)

Technical Guide: 2-Cyclopropyl-2-hydroxyacetonitrile CAS: 5648-87-3

Executive Summary

This compound (CAS: 5648-87-3) is a critical synthetic intermediate belonging to the class of

This guide provides an in-depth technical analysis of its physicochemical properties, synthesis, hazard profiling, and safe handling protocols. Warning: As a cyanohydrin, this compound is chemically labile and can revert to its parent aldehyde and hydrogen cyanide (HCN) under basic or thermal stress. Strict adherence to the safety protocols outlined herein is mandatory.

Part 1: Chemical Identity & Physical Properties

The following data characterizes the pure substance. Researchers should note that commercial samples are often stabilized with trace acid to prevent decomposition.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 5648-87-3 | Distinct from the hydroxymethyl analog (152922-71-9) |

| Synonyms | Cyclopropylglycolonitrile; Cyclopropyl(hydroxy)acetonitrile | |

| Molecular Formula | C | |

| Molecular Weight | 97.12 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous |

| Density | ~1.098 g/cm³ (Predicted) | Denser than water |

| Boiling Point | ~245°C (760 mmHg) | Theoretical only. Decomposes before boiling at atm pressure.[1] Distill only under high vacuum. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Reacts/Hydrolyzes in water over time |

| Stability | Labile | Equilibrium exists with Cyclopropanecarboxaldehyde + HCN |

Part 2: Synthesis & Reactivity

Synthesis Protocol

The synthesis of this compound is a classic nucleophilic addition of cyanide to cyclopropanecarboxaldehyde .

Standard Operating Procedure (SOP):

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Water/Ether biphasic system or Methanol.

-

Conditioning: The reaction must be kept slightly acidic (pH ~5-6) or performed at low temperature (0°C) to favor cyanohydrin formation and prevent polymerization.

-

Execution: NaCN is dissolved in water; the aldehyde is dissolved in ether. Sodium bisulfite (NaHSO

) is often used to form the bisulfite adduct first, which is then treated with cyanide to release the cyanohydrin safely. -

Workup: Extraction with diethyl ether. The organic layer must be dried (MgSO

) and concentrated in vacuo at <40°C .-

Critical Note: Do not heat above 50°C during concentration. Heat shifts the equilibrium back to the aldehyde and lethal HCN gas.

-

Reactivity & Applications

This compound is a versatile "chiral pool" entry point (if synthesized enantioselectively) or a racemic building block.

-

Hydrolysis: Converts to 2-cyclopropyl-2-hydroxycarboxylic acid (an

-hydroxy acid). -

Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-amino-1-cyclopropylethanol , a core motif in adrenergic beta-blockers and antiviral drugs.

-

Pinner Reaction: Treatment with HCl/MeOH yields the corresponding hydroxy-ester.

Figure 1: Synthesis and Reactivity Workflow

Caption: Chemical lineage of this compound, highlighting its synthesis from aldehyde and critical decomposition pathway.

Part 3: Hazard Profiling (The "Cyanide Trap")

Unlike stable nitriles (e.g., acetonitrile),

Mechanism of Toxicity

-

Ingestion/Inhalation: The compound enters the bloodstream.

-

Metabolic Breakdown: At physiological pH (7.4), the equilibrium shifts, releasing free CN⁻.

-

Cytochrome C Inhibition: CN⁻ binds with high affinity to the ferric iron (Fe³⁺) in the heme moiety of Cytochrome c Oxidase (Complex IV) in the mitochondria.

-

Cellular Asphyxiation: This blocks the electron transport chain. Cells cannot use oxygen to generate ATP, leading to rapid metabolic acidosis and cytotoxic hypoxia.

Figure 2: Mechanism of Cyanohydrin Toxicity

Caption: The lethal cascade of cyanohydrin toxicity, resulting in mitochondrial shutdown.

GHS Classification (Extrapolated)

Based on read-across from Glycolonitrile (CAS 107-16-4):

-

Acute Tox. 3 (Oral): H301 - Toxic if swallowed.

-

Acute Tox. 4 (Dermal): H312 - Harmful in contact with skin.

-

Acute Tox. 4 (Inhalation): H332 - Harmful if inhaled.[2]

-

Eye Irrit. 2: H319 - Causes serious eye irritation.[2]

Part 4: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a certified Chemical Fume Hood or Glove Box .

-

Monitoring: Use a handheld HCN Monitor (set to alarm at 4.7 ppm) near the sash of the hood during synthesis or distillation.

-

Equipment: Do not use metal spatulas (potential catalysis of decomposition). Use glass or Teflon.

Storage "The Rule of 4"

-

Temperature: Store at 4°C (Refrigerator).

-

Acidity: Ensure trace acid stabilization (e.g., 0.1% H

PO -

Container: Glass bottles with Teflon-lined caps. Parafilm is insufficient; use electrical tape over the cap.

-

Segregation: Store away from bases (amines, hydroxides) and oxidizers.

Waste Disposal (Quenching)

Never pour down the drain.

-

Protocol: Treat waste stream with Sodium Hypochlorite (Bleach) at pH > 10.

-

Chemistry: CN⁻ + OCl⁻ → OCN⁻ (Cyanate, less toxic) + Cl⁻.

-

Let stand for 24 hours before disposal as chemical waste.

Part 5: Emergency Response